

The Discovery, Isolation, and Characterization of Lepidiline C from Maca (*Lepidium meyenii*)

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Compound of Interest

Compound Name: *Lepidiline C*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **Lepidiline C** is an imidazole alkaloid identified from the roots of *Lepidium meyenii* (Maca), a plant native to the Peruvian Andes renowned for its traditional medicinal uses.^[1] Along with its structural analogs, Lepidilines A, B, and D, **Lepidiline C** belongs to a unique class of putatively histidine-derived secondary metabolites.^[2] While Lepidilines A and B were first isolated in 2003, the nonsymmetric imidazolium salt **Lepidiline C** was discovered more recently, with its structure being elucidated through spectroscopic analysis.^{[1][3]} This document provides a comprehensive technical overview of the discovery, isolation, structural characterization, and synthesis of **Lepidiline C**, tailored for professionals in chemical and pharmaceutical research.

Discovery and Structural Elucidation

Lepidiline C, 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, was isolated from Maca extracts following the initial discovery of Lepidilines A and B.^[1] The structural determination of this nonsymmetric imidazolium alkaloid was accomplished through extensive spectroscopic analysis.^[3] The definitive structure was later confirmed through total synthesis and X-ray crystallography of its hexafluorophosphate salt derivative.^{[1][3]}

Spectroscopic Data

The structural identity of **Lepidiline C** is defined by its characteristic signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for **Lepidiline C** in CDCl₃[1][3]

Nucleus	Chemical Shift (δ, ppm)	Description
¹ H NMR	10.80	(s, 1H), Imidazolium proton
7.31–7.24	(m, 5H), Benzyl ring protons	
7.22–7.19	(m, 1H), Methoxybenzyl ring proton	
6.85–6.83	(m, 1H), Methoxybenzyl ring proton	
6.81–6.78	(m, 2H), Methoxybenzyl ring protons	
5.48	(s, 2H), Benzyl CH ₂	
5.44	(s, 2H), Methoxybenzyl CH ₂	
3.74	(s, 3H), Methoxy OCH ₃	
2.03	(s, 3H), Methyl C4/C5	
2.02	(s, 3H), Methyl C4/C5	
¹³ C NMR	160.2, 137.2, 134.8, 133.3, 130.3, 129.3 (2C), 128.8, 127.8 (2C), 127.2, 127.1, 119.8, 114.5, 113.2, 55.6, 51.0, 50.9, 8.8 (2C)	Various carbon signals of the structure

Table 2: Physicochemical and Mass Spectrometry Data for **Lepidiline C**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₃ ClN ₂ O	[4][5]
Molecular Weight	342.86 g/mol	[4][5]
CAS Number	2750933-59-4	[4][5]
Melting Point (Natural)	225–228 °C	[1][3]
Melting Point (Synthetic)	94–96 °C	[1][3]
MS Precursor Ion [M-Cl] ⁺	m/z 307.1805	[6]
MS/MS Fragment Ions	m/z 185.1062 (loss of methoxybenzyl), m/z 121.0645 (methoxybenzyl ion)	[6]

Isolation from *Lepidium meyenii*

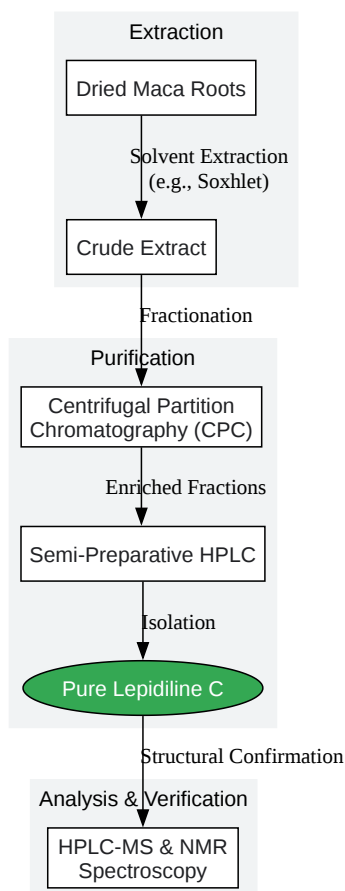
The isolation of **Lepidiline C** from its natural source is a multi-step process involving extraction followed by advanced chromatographic purification. A successful methodology employs Centrifugal Partition Chromatography (CPC) for initial fractionation, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[7]

Experimental Protocol: Isolation

- **Extraction:** Dried and powdered Maca roots are subjected to extraction using an appropriate solvent system. Techniques such as Soxhlet or Accelerated Solvent Extraction (ASE) can be employed for efficient recovery of lepidilines.[7]
- **CPC Fractionation:** The crude extract is dissolved in a biphasic solvent system and subjected to CPC. The fractions are collected and monitored by a suitable analytical technique like HPLC-UV.
- **Semi-Preparative HPLC Purification:** Fractions enriched with **Lepidiline C** from the CPC step are pooled, concentrated, and purified using a semi-preparative HPLC system.[7] A typical method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[7] The eluent is monitored by a PDA detector, and the peak corresponding to **Lepidiline C** is collected.

- Compound Verification: The purity and identity of the isolated compound are confirmed using HPLC-MS and NMR spectroscopy by comparing the data with established literature values. [7]

Isolation and Purification Workflow for Lepidiline C



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Figure 1: Isolation and Purification Workflow for **Lepidiline C**.

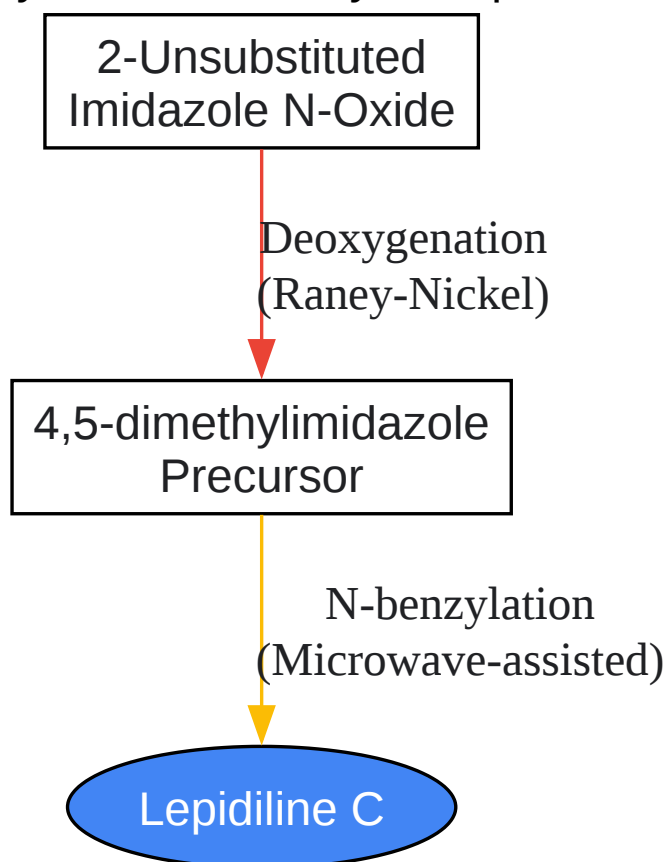
Chemical Synthesis

A convenient synthetic route to **Lepidiline C** has been developed, providing an alternative to extraction from natural sources and confirming its structure.[1][3] The synthesis involves the N-benylation of a deoxygenated imidazole precursor.

Experimental Protocol: Synthesis

- Precursor Synthesis: The synthesis begins with the preparation of a 2-unsubstituted imidazole N-oxide.^{[1][3]}
- Deoxygenation: The N-oxide is deoxygenated using a reducing agent like Raney-nickel to yield the corresponding imidazole.^{[1][3]}
- N-benylation: The resulting 1-(benzyl)-4,5-dimethylimidazole (or its 1-(3-methoxybenzyl) isomer) is then alkylated with m-methoxybenzyl chloride (or benzyl chloride, respectively) under microwave conditions to afford **Lepidiline C**.^{[1][3]} The reaction yields are reported to be in the range of 84-86%.^{[1][3]}
- Purification: The final product is purified by recrystallization from a solvent mixture such as i-Pr₂O/CH₂Cl₂.^{[1][3]}

Synthetic Pathway to Lepidiline C



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Figure 2: General Synthetic Pathway to **Lepidiline C**.

Biological Activity

Lepidiline C has been evaluated for its cytotoxic effects against various human cancer cell lines. This data is crucial for assessing its potential in drug development.

Table 3: In Vitro Cytotoxicity of **Lepidiline C**

Cell Line	Cancer Type	IC ₅₀ Value	Reference
HL-60	Promyelocytic Leukemia	27.7 μ M	[4]
MCF-7	Breast Adenocarcinoma	~75 μ M	[2]
SK-N-SH	Neuroblastoma	52.07 μ g/mL	[7]
SK-N-AS	Neuroblastoma	44.95 μ g/mL	[7]

Notably, **Lepidiline C** demonstrated weaker activity against neuroblastoma cell lines compared to Lepidiline B, but was the only one of the four main lepidilines active against the MCF-7 breast cancer line in one study.[2][7]

Relationships and Future Directions

Lepidiline C is part of a family of related imidazole alkaloids found in Maca, with recent studies identifying even more analogues like Lepidilines E, F, and G.[7][8] The core imidazolium structure of lepidilines makes them precursors to N-heterocyclic carbenes (NHCs), which are versatile ligands for creating organometallic complexes with potential therapeutic applications, for instance, with gold(I), silver(I), and copper(I).[2]

Structural Relationship of Lepidilines A-D

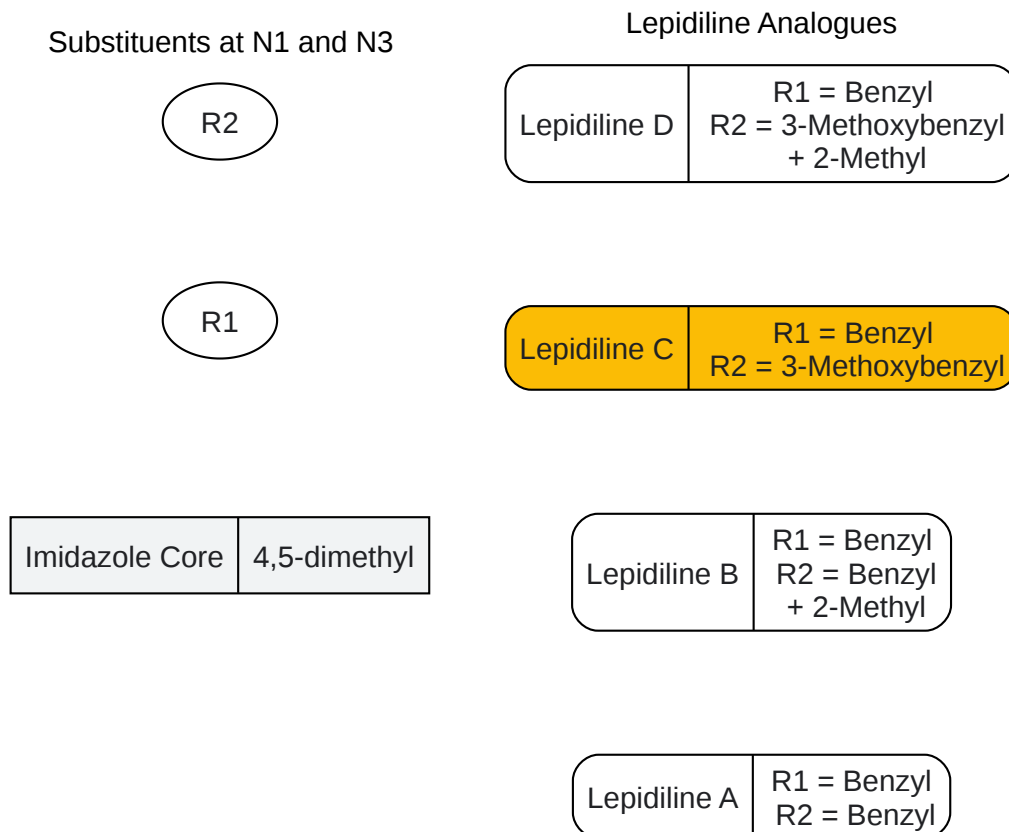
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Figure 3: Structural Relationships of Lepidiline Alkaloids.

The continued investigation into the isolation, synthesis, and biological activity of **Lepidiline C** and its derivatives is a promising area of natural product chemistry. The development of more efficient isolation techniques and the exploration of its potential as an NHC ligand for metal-based drug development are key areas for future research.

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